exo-5,6-Oxi-2,3-Norbornanedicarboxamide
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Overview
Description
exo-5,6-Oxi-2,3-Norbornanedicarboxamide: is a chemical compound with the molecular formula C9H9NO3. It is known for its unique structure, which includes a norbornane skeleton with an oxirane ring and two carboxamide groups. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-5,6-Oxi-2,3-Norbornanedicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Epoxidation: The norbornene undergoes epoxidation to form an oxirane ring. This reaction is usually carried out using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Amidation: The resulting epoxide is then subjected to amidation to introduce the carboxamide groups. This step involves the reaction of the epoxide with ammonia or an amine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
exo-5,6-Oxi-2,3-Norbornanedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: The carboxamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
exo-5,6-Oxi-2,3-Norbornanedicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of exo-5,6-Oxi-2,3-Norbornanedicarboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring and carboxamide groups play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
endo-5,6-Oxi-2,3-Norbornanedicarboxamide: A stereoisomer with different spatial arrangement of functional groups.
Norbornanedicarboxylic acid: Lacks the oxirane ring but has similar carboxamide groups.
Norbornene derivatives: Compounds with variations in the norbornane skeleton and functional groups.
Uniqueness
exo-5,6-Oxi-2,3-Norbornanedicarboxamide is unique due to its specific combination of an oxirane ring and carboxamide groups on a norbornane skeleton. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(1S,2R,6S,7R,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3(7-6(2)13-7)5(4)9(12)10-8/h2-7H,1H2,(H,10,11,12)/t2-,3+,4+,5-,6-,7+ |
InChI Key |
UJXPPCDJYRWSLC-GIDHVPLMSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)C(=O)NC3=O |
Canonical SMILES |
C1C2C3C(C1C4C2O4)C(=O)NC3=O |
Origin of Product |
United States |
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